カフエイコール

概要

説明

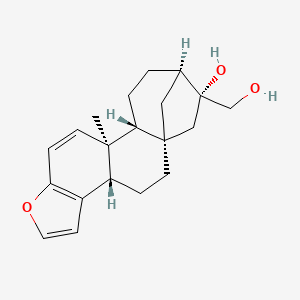

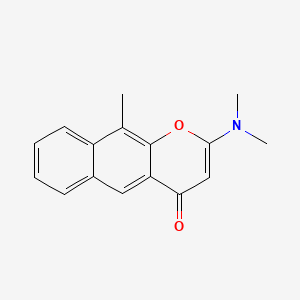

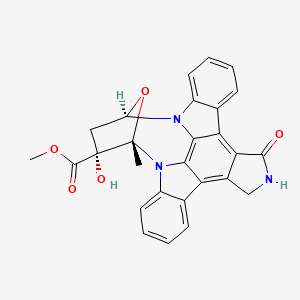

カフエオールは、Coffea arabicaの豆に含まれるジテルペノイド分子です。 構造的にカフェストールと関連しており、抗炎症、抗がん、抗糖尿病などの様々な生物活性で知られています 。 “カフエオール”という名前は、アラビア語の“qahwa”に由来し、コーヒーを意味します .

科学的研究の応用

Kahweol has a wide range of scientific research applications:

作用機序

生化学分析

Biochemical Properties

Kahweol plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, kahweol has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a protein complex that plays a key role in regulating immune response to infection . Additionally, kahweol interacts with antioxidant proteins such as heme oxygenase-1 (HMOX-1) and inhibitor of DNA binding proteins (ID1, ID3), enhancing their expression and thereby exerting protective effects against oxidative stress . These interactions highlight the compound’s potential in modulating inflammatory and oxidative stress pathways.

Cellular Effects

Kahweol exerts significant effects on various cell types and cellular processes. It has been shown to induce apoptosis in cancer cells by increasing the cleavage of poly (ADP-ribose) polymerase (PARP) and caspase-3, leading to programmed cell death . In pancreatic β-cells, kahweol enhances insulin secretion and glucose uptake, suggesting its potential in managing diabetes . Furthermore, kahweol inhibits the migration and proliferation of vascular smooth muscle cells by downregulating connective tissue growth factor (CTGF) and associated signaling pathways . These cellular effects underscore kahweol’s potential in cancer therapy, diabetes management, and cardiovascular health.

Molecular Mechanism

The molecular mechanism of kahweol involves several pathways and interactions at the molecular level. Kahweol inhibits the activation of NF-κB, reducing the expression of pro-inflammatory cytokines and chemokines . It also modulates the p-AKT/B-cell lymphoma 2 (BCL-2) pathway, enhancing cell survival and reducing apoptosis in pancreatic β-cells . In vascular smooth muscle cells, kahweol inhibits the focal adhesion kinase (FAK), extracellular signal-regulated kinase (ERK), and Yes-associated protein (YAP) pathways, thereby reducing cell migration and proliferation . These molecular interactions highlight the compound’s multifaceted mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of kahweol have been observed to change over time. Studies have shown that kahweol’s anti-cancer effects, such as inhibition of cell proliferation and induction of apoptosis, are positively correlated with both treatment duration (24-48 hours) and dosage (10-40 μM) . Additionally, kahweol’s stability and degradation over time have been studied, revealing that the compound remains stable under laboratory conditions, maintaining its biological activity over extended periods . Long-term studies have also indicated that kahweol can exert sustained effects on cellular function, particularly in cancer and diabetes models .

Dosage Effects in Animal Models

The effects of kahweol vary with different dosages in animal models. In studies involving Caenorhabditis elegans, kahweol at a concentration of 120 μM reduced fat accumulation by 17% compared to the control . In other animal models, higher doses of kahweol have been associated with increased serum triglyceride levels, indicating potential adverse effects at elevated concentrations . These findings suggest that while kahweol has beneficial effects at certain dosages, careful consideration of dosage is essential to avoid potential toxicity.

Metabolic Pathways

Kahweol is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to regulate the activity of sterol 27-hydroxylase and oxysterol 7alpha-hydroxylase, enzymes involved in bile acid synthesis . Additionally, kahweol modulates the expression of genes involved in lipid metabolism, such as those encoding for lecithin cholesterol acyltransferase . These interactions highlight kahweol’s role in regulating metabolic flux and maintaining metabolic homeostasis.

Transport and Distribution

Within cells and tissues, kahweol is transported and distributed through interactions with specific transporters and binding proteins. Studies have shown that kahweol can be taken up by cells via endocytosis and distributed to various cellular compartments . The compound’s localization within cells is influenced by its interactions with lipid membranes and binding proteins, which facilitate its accumulation in specific tissues . These transport and distribution mechanisms are crucial for kahweol’s biological activity and therapeutic potential.

Subcellular Localization

Kahweol’s subcellular localization plays a significant role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells, where it interacts with various signaling molecules and transcription factors . Kahweol’s localization to the nucleus is particularly important for its role in modulating gene expression and regulating cellular responses to stress . Additionally, post-translational modifications such as phosphorylation may influence kahweol’s targeting to specific subcellular compartments . These localization dynamics are essential for understanding kahweol’s mechanism of action and therapeutic potential.

準備方法

合成経路と反応条件: カフエオールは、様々な方法でコーヒー豆から抽出することができます。 一般的な方法の1つは、けん化であり、コーヒーサンプルを水酸化カリウム水溶液と混合し、水浴中で磁気撹拌下でインキュベートします 。 次に、不けん化物をジエチルエーテルまたはtert-ブチルメチルエーテルで抽出し .

工業生産方法: 工業的には、カフエオールは通常、コーヒー飲料から抽出されます。 コーヒー飲料中のカフエオールの含有量は、コーヒー豆の種類、焙煎方法、抽出方法によって異なります。 フィルターコーヒー、エスプレッソ、インスタントコーヒーの飲料は、ジテルペンの含有量が調査されており、エスプレッソコーヒーで最も高いカフエオールレベルを示しています .

化学反応の分析

反応の種類: カフエオールは、酸化、還元、置換などの様々な化学反応を起こします。 カフエオールは、細胞外シグナル調節キナーゼ(ERK)のリン酸化を阻害し、核因子κBリガンド(RANKL)の受容体活性化因子によって刺激されるタンパク質キナーゼB(Akt)のリン酸化を部分的に阻害することが示されています .

一般的な試薬と条件: カフエオールを含む反応で使用される一般的な試薬には、けん化のための水酸化カリウムと、抽出のためのジエチルエーテルが含まれます 。 反応は通常、特定の温度やpHレベルなどの制御された条件下で行われます。

主要な生成物: カフエオールを含む反応から生成される主要な生成物には、様々なジテルペノイド誘導体が含まれます。 これらの誘導体は、抗炎症作用や抗がん作用などの生物活性について研究されています .

4. 科学研究の応用

カフエオールは、幅広い科学研究の応用範囲を持っています。

類似化合物との比較

カフエオールは、コーヒー豆に含まれる別のジテルペノイドであるカフェストールと構造的に関連しています。 両方の化合物は、抗炎症作用や抗がん作用などの類似の生物活性を示します 。 カフエオールは、フラン環にユニークな共役二重結合を持っており、これがその独特の効果に寄与している可能性があります 。 他の類似化合物には、ロブスタコーヒー種に含まれる16-O-メチルカフェストールがあります .

類似化合物のリスト:

- カフェストール

- 16-O-メチルカフェストール

カフエオールのユニークな構造と多様な生物活性により、カフエオールは様々な科学研究分野において重要な関心を集めている化合物となっています。

特性

IUPAC Name |

(1S,4S,12S,13R,16R,17R)-17-(hydroxymethyl)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O3/c1-18-7-5-16-14(6-9-23-16)15(18)4-8-19-10-13(2-3-17(18)19)20(22,11-19)12-21/h5-7,9,13,15,17,21-22H,2-4,8,10-12H2,1H3/t13-,15-,17+,18-,19+,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKMKNDURXDJAD-HWUKTEKMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C=CC3=C(C1CCC45C2CCC(C4)C(C5)(CO)O)C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12C=CC3=C([C@H]1CC[C@]45[C@H]2CC[C@H](C4)[C@](C5)(CO)O)C=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50988667 | |

| Record name | 7-(Hydroxymethyl)-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b-decahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6894-43-5 | |

| Record name | Kahweol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6894-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kahweol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006894435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(Hydroxymethyl)-10b-methyl-3b,4,5,6,7,8,9,10,10a,10b-decahydro-5a,8-methanocyclohepta[5,6]naphtho[2,1-b]furan-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50988667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KAHWEOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX95B6688Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[(2-Chlorophenyl)methyl]-2-methyl-5-methylsulfanylindol-3-yl]ethylazanium;chloride](/img/structure/B1673199.png)

![(15S,16R,18R)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylic acid](/img/structure/B1673211.png)